molecular formula C20H22N4O5S B2965206 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone CAS No. 1021250-96-3

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone

Número de catálogo: B2965206
Número CAS: 1021250-96-3
Peso molecular: 430.48
Clave InChI: QYFRMWBRDXHKRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone is a potent and selective ATP-competitive inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a central node in the oncogenic Rho GTPase signaling pathway, particularly downstream of Cdc42, where it regulates cytoskeletal remodeling, cell adhesion, and cell proliferation [https://www.nature.com/articles/s41586-021-04221-8]. This compound has demonstrated significant efficacy in disrupting PAK4-mediated survival signaling, leading to the induction of apoptosis and the inhibition of anchorage-independent growth in diverse cancer cell models. Its primary research value lies in its utility as a chemical probe to dissect the complex biological functions of PAK4 in tumorigenesis, metastasis, and resistance to conventional therapies. Investigations utilizing this inhibitor have highlighted its potential in targeting cancers dependent on PAK4 signaling, with studies showing synergistic effects when combined with other targeted agents [https://pubmed.ncbi.nlm.nih.gov/32234484/.]. Researchers employ this tool compound to further elucidate the role of PAK4 in the tumor microenvironment and to validate it as a therapeutic target for the development of novel anti-cancer regimens.

Propiedades

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-13-18-15(20(25)23-5-8-28-9-6-23)11-16(17-3-2-7-29-17)21-19(18)24(22-13)14-4-10-30(26,27)12-14/h2-3,7,11,14H,4-6,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFRMWBRDXHKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)N4CCOCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone is a novel derivative of the pyrazolo[3,4-b]pyridine scaffold, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core, which is often associated with various pharmacological activities. The presence of substituents such as furan and morpholino groups enhances its bioactivity profile.

Biological Activity Overview

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis.
  • Anticancer Properties : Many derivatives act as inhibitors of critical proteins involved in cancer cell proliferation and survival.
  • Anti-inflammatory Effects : Some studies suggest these compounds can modulate inflammatory pathways.

1. Antitubercular Activity

A study focused on the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis demonstrated promising results. The synthesized compounds were subjected to in vitro MABA assays, revealing significant antituberculotic activity for certain derivatives, particularly those with specific substitutions at the N(1) position and other sites on the core structure. Notably, compounds exhibiting methyl and phenyl groups showed enhanced activity .

2. Anticancer Activity

Another investigation assessed the cytotoxic effects of phenylpyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. Among the tested compounds, one derivative exhibited an IC50 value as low as 0.3 µM against EGFR/VGFR2 targets. This compound effectively inhibited tumor growth in MCF-7 models by inducing apoptosis and suppressing cell migration . These findings underscore the potential of pyrazolo[3,4-b]pyridine derivatives as multitarget anticancer agents.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions of these compounds with key protein targets. For instance, docking analyses revealed that the compound binds effectively to pantothenate synthetase from Mycobacterium tuberculosis, suggesting a mechanism for its antitubercular activity .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitubercularSignificant inhibition of Mycobacterium tuberculosis
AnticancerInduction of apoptosis in cancer cells; low IC50 values
Anti-inflammatoryModulation of inflammatory pathways

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in patents and research articles, focusing on structural variations, synthetic routes, and inferred bioactivity.

Structural Analogues

Compound Name / ID Key Substituents Molecular Weight Notable Features Reference
Target Compound 1,1-dioxidotetrahydrothiophen-3-yl, furan-2-yl, morpholino ~527 g/mol* Sulfone and morpholino groups for stability/solubility; furan for π-π stacking
5-Fluoro-3-(3-fluorophenyl)-2-(1-(3-(3-methyl-1H-indazol-6-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4H-chromen-4-one Fluorophenyl, indazole, morpholino, chromenone 619.8 g/mol Dual fluorination enhances lipophilicity; chromenone core for kinase inhibition
2-(1-(4-amino-3-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Amino-morpholino-pyrazolopyrimidine, fluorophenyl, chromenone 560.2 g/mol Amino group may improve target binding; fluorophenyl for metabolic resistance
Azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone Azepan-1-yl, 1,1-dioxidotetrahydrothiophen-3-yl, phenyl 452.6 g/mol Azepan instead of morpholino; phenyl for hydrophobic interactions

*Estimated based on analogous structures in .

Inferred Bioactivity

  • Anticancer Potential: Chromenone- and pyrazolopyrimidine-containing analogs (e.g., ) show activity against kinases (e.g., PI3K, mTOR) and ferroptosis induction in oral squamous cell carcinoma (OSCC) . The target compound’s sulfone and morpholino groups may similarly enhance cellular uptake and selectivity .
  • Metabolic Stability : Fluorinated derivatives (e.g., ) exhibit prolonged half-lives due to reduced CYP450 metabolism. The target compound lacks fluorine but includes a sulfone, which may resist oxidative degradation .

Solubility and Pharmacokinetics

  • The morpholino group in the target compound likely improves aqueous solubility compared to azepan- or phenyl-substituted analogs (e.g., ).
  • Sulfone-containing derivatives (e.g., ) demonstrate higher metabolic stability than non-sulfonated analogs, aligning with trends observed in kinase inhibitors .

Research Findings and Limitations

  • Key Similarities: Morpholino and sulfone groups are recurring motifs in bioactive pyrazolo-pyridine derivatives, suggesting their critical role in target engagement . Fluorinated analogs prioritize lipophilicity for blood-brain barrier penetration, whereas the target compound’s furan may favor peripheral tissue targeting .
  • Key Differences :
    • The absence of fluorine in the target compound may reduce off-target toxicity but limit CNS applications compared to fluorinated analogs .
    • Lower synthetic yields for complex analogs (e.g., 18–25% in ) highlight challenges in scaling production.

Q & A

Q. What are the recommended synthetic routes for constructing the pyrazolo[3,4-b]pyridine core in this compound?

The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazines with β-ketonitriles or α,β-unsaturated ketones under acidic conditions. For example, describes a reflux reaction using chalcone derivatives and hydrazine hydrochloride in ethanol (12 h, 80–90°C) to form pyrazoline intermediates, which can be oxidized to pyrazolo-pyridines. Key considerations include solvent polarity (e.g., DMSO for fluorinated intermediates ) and catalyst selection (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • HPLC-MS : To assess purity (>95%) and confirm molecular weight.
  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., furan-2-yl protons at δ 6.3–7.2 ppm ).
  • X-ray crystallography : For absolute configuration determination, especially for stereocenters in the tetrahydrothiophen-3-yl group .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize target-specific assays based on structural analogs:

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., for morpholino-containing compounds targeting PI3Kα ).
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Solubility : Employ shake-flask methods in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,1-dioxidotetrahydrothiophen-3-yl group influence bioactivity?

The sulfone group enhances electronegativity and hydrogen-bonding capacity, potentially improving target binding affinity. Comparative studies with non-sulfonated analogs (e.g., tetrahydrothiophene vs. tetrahydrothiophene-1,1-dioxide) reveal a 3–5-fold increase in kinase inhibitory activity due to improved interactions with ATP-binding pockets . Computational docking (AutoDock Vina) can model these interactions, focusing on sulfone-oxygen contacts with lysine residues .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

Discrepancies often arise from metabolic instability or poor pharmacokinetics. Address this via:

  • Metabolic profiling : Incubate the compound with liver microsomes (human/rat) to identify major metabolites (e.g., morpholino ring oxidation ).
  • Structural optimization : Introduce electron-withdrawing groups (e.g., fluorine at C-6 of pyridine) to reduce CYP450-mediated degradation .
  • Formulation adjustments : Use PEGylated nanoparticles to enhance plasma half-life .

Q. How can regioselectivity challenges during furan-2-yl substitution be mitigated?

Furan ring functionalization is prone to side reactions at the C-3 position. Strategies include:

  • Directed ortho-metalation : Use n-BuLi and TMEDA to selectively deprotonate the C-2 position of furan, followed by electrophilic quenching .
  • Protecting groups : Temporarily block reactive sites with tert-butyldimethylsilyl (TBS) groups during coupling reactions .

Methodological Tables

Q. Table 1. Comparative Yields for Pyrazolo[3,4-b]pyridine Synthesis

MethodReaction ConditionsYield (%)Reference
Chalcone cyclizationEthanol, reflux, 12 h65–70
Microwave-assistedDMF, 150°C, 30 min82
Catalytic Pd(OAc)₂Toluene, 110°C, 6 h75

Q. Table 2. Key NMR Shifts for Substituent Verification

Group1H NMR (δ, ppm)13C NMR (δ, ppm)
Morpholino methanone3.4–3.7 (m, 8H)66.5 (N-CH₂)
3-Methyl pyrazole2.5 (s, 3H)12.8 (CH₃)
Furan-2-yl6.3–7.2 (m, 3H)110–142 (C-O)

Critical Considerations

  • Data Reproducibility : Ensure reaction scalability by maintaining strict anhydrous conditions for morpholino-group stability .
  • Advanced Characterization : Use high-resolution mass spectrometry (HRMS) to differentiate between isobaric fragments (e.g., C₁₅H₁₄N₂O vs. C₁₄H₁₂N₃O ).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.